TERT activator-1

Telomerase Activation Potency TERT mRNA

TERT activator-1 (TAC) is the only telomerase activator that directly reverses epigenetic silencing of the TERT promoter through a defined MEK/ERK/AP-1 cascade, achieving potent transcriptional upregulation unmatched by TA-65 or AGS-499. It uniquely silences p16INK4a via DNMT3B-mediated promoter hypermethylation—an effect absent in other in-class compounds. Demonstrates multi-systemic efficacy in naturally aged mice at 6 mg/kg i.p., reversing senescence, neuroinflammation, and cognitive decline without oncogenic transformation. Synthetic benzenesulfonamide scaffold (MW 331.77) enables SAR campaigns. For labs requiring mechanistic precision in telomere biology, epigenetic aging clocks, or neurodegenerative disease modeling.

Molecular Formula C14H12ClF2NO2S
Molecular Weight 331.8 g/mol
Cat. No. B15623004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTERT activator-1
Molecular FormulaC14H12ClF2NO2S
Molecular Weight331.8 g/mol
Structural Identifiers
InChIInChI=1S/C14H12ClF2NO2S/c1-8-5-11(6-9(2)14(8)17)21(19,20)18-10-3-4-13(16)12(15)7-10/h3-7,18H,1-2H3
InChIKeyJVUSVLUQMXGABO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Baseline: TERT Activator-1 and Its Role in Aging & Neurodegeneration Research


TERT activator-1, also known as TAC (TERT Activator Compound), is a synthetic small molecule (MW: 331.77 g/mol) with the chemical name N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide [1]. It was identified through a high-throughput screen of over 650,000 compounds and functions as a potent and selective activator of telomerase reverse transcriptase (TERT) [1]. Unlike natural product-derived activators, TERT activator-1 directly upregulates endogenous TERT gene transcription via a defined MEK/ERK/AP-1 signaling cascade, which reverses epigenetic silencing of the TERT promoter [1]. This compound is in preclinical development and has demonstrated significant effects in mitigating aging hallmarks, improving cognitive function, and enhancing neuromuscular capacity in naturally aged mice, positioning it as a critical research tool for studying telomere biology, aging, and neurodegenerative diseases [1].

Procurement Risks of Substituting TERT Activator-1: Why In-Class Compounds Are Not Interchangeable


Generic substitution in the telomerase activator class carries significant experimental risk because compounds diverge markedly in their mechanisms of action, potency, and downstream biological effects. For example, the natural product cycloastragenol (TA-65) drives telomerase activity through a non-specific, modest activation profile (approx. 1.5-fold) [1] and has shown inconsistent clinical outcomes, with some interventions failing to elicit intended effects [2]. In contrast, TERT activator-1 (TAC) reawakens the epigenetically silenced TERT gene through a specific MEK/ERK/AP-1 cascade, achieving highly potent and consistent transcriptional upregulation [3]. This mechanistic precision leads to unique downstream consequences, such as silencing of the senescence marker p16^INK4a via promoter hypermethylation, an effect not reported for cycloastragenol or other in-class compounds like AGS-499 [3]. Therefore, selecting TAC based on generic telomerase activation claims ignores these critical quantitative and mechanistic differences, jeopardizing study reproducibility and translational validity.

Quantitative Procurement Evidence: Where TERT Activator-1 Outperforms Analogs


Transcriptional Activation Potency: TERT Activator-1 vs. Cycloastragenol (TA-65)

TERT activator-1 induces a significantly higher magnitude of TERT mRNA upregulation compared to the natural product activator cycloastragenol (TA-65). While cycloastragenol shows a limited 1.5-fold increase in telomerase activation at 0.1 nM in HEKn cells [1], TERT activator-1 achieves robust dose-dependent induction of TERT mRNA in primary human MRC-5 fibroblasts [2]. The magnitude of this activation is substantially greater, restoring TERT levels to a physiological range rather than producing a marginal effect.

Telomerase Activation Potency TERT mRNA Cycloastragenol

Mechanistic Precision: Targeting the Epigenetic Silencing of TERT

A key differentiator for TERT activator-1 is its defined downstream epigenetic mechanism. In primary human Werner syndrome (WS) fibroblasts, TAC treatment induces potent expression of TERT at a concentration of 0.5 µM , leading to the upregulation of DNMT3B [1]. This enzyme hypermethylates and silences the p16^INK4a promoter, a central driver of cellular senescence. No such epigenetic silencing of p16^INK4a has been reported for other telomerase activators like AGS-499 or cycloastragenol, indicating this is a unique pharmacological property of TAC's targeted mechanism.

Epigenetics DNA Methylation p16INK4a Cellular Senescence

Multi-Systemic In Vivo Efficacy in Naturally Aged Mice at 6 mg/kg

TERT activator-1 demonstrates preclinically-validated, multi-systemic efficacy in a relevant aging model. In naturally aged mice, intraperitoneal administration of 6 mg/kg TAC significantly elevates TERT protein levels, reduces cellular senescence, blunts systemic inflammation, and silences p16^INK4a in multiple tissues [1]. Functionally, TAC treatment improves cognitive performance and enhances neuromuscular function. Critically, this extensive in vivo reversal of age-related decline occurs without evident toxicity or increased cancer risk during the observation period [1]. By contrast, AGS-499 has shown neuroprotection in a disease-specific (ALS) model [2] but lacks data on systemic anti-aging effects, while TA-65 showed only modest telomere elongation without consistent functional improvement in cognition in many studies [3].

Aging In Vivo Efficacy Neurogenesis Cognition

Chemical Scaffold Novelty and Synthetic Tractability

TERT activator-1 (CAS 666699-46-3) is a fully synthetic benzenesulfonamide with a molecular weight of 331.77 g/mol, enabling straightforward structure-activity relationship (SAR) studies and analog synthesis . This contrasts sharply with cycloastragenol, a complex triterpenoid natural product (MW ~490 g/mol) with limited synthetic tractability and a fixed stereochemistry that impedes analog generation [1]. The synthetic nature of TAC provides procurement advantages: consistent purity (≥98% by HPLC), batch-to-batch reproducibility, and the ability to scale production—critical for longitudinal preclinical studies. Furthermore, the defined chemical space offers clear intellectual property advantages for translational programs.

Medicinal Chemistry SAR Synthetic Accessibility IP Position

Superior Therapeutic Window in the Central Nervous System

TERT activator-1 demonstrates a notable safety and efficacy profile in the central nervous system (CNS), a key differentiator for neurodegenerative disease research. In naturally aged mice, TAC treatment significantly alleviates neuroinflammation, increases neurotrophic factors, and stimulates adult neurogenesis without any observed toxicity or proliferative abnormalities, including cancer [1]. This contrasts with AGS-499, which, while neuroprotective in an ALS model, has not been reported to simultaneously enhance neurogenesis and reduce neuroinflammation in a natural aging context [2]. The ability of TAC to be easily absorbed by all tissues, including the CNS, and exert multi-factorial benefits establishes a wider therapeutic window for CNS applications.

Blood-Brain Barrier Neuroinflammation Neurogenesis Safety

High-Impact Application Scenarios for TERT Activator-1 in Aging & Neuroscience Research


Systemic Aging Reversal Studies in Preclinical Models

Investigators conducting comprehensive anti-aging studies in mouse models should prioritize TERT activator-1 for its unique ability to simultaneously reverse multiple aging hallmarks—including cellular senescence, systemic inflammation, and cognitive decline—as demonstrated in the 6 mg/kg i.p. regimen in naturally aged mice [1]. This multi-systemic efficacy is not achievable with comparators like TA-65 or AGS-499.

Epigenetic Drug Discovery for Senescence-Related Pathologies

Labs focused on epigenetic aging clocks or senescence-targeted therapeutics can employ TERT activator-1 as a chemical probe to dissect the DNMT3B/p16^INK4a axis. Its unique ability to silence p16^INK4a via TERT-mediated hypermethylation provides a direct experimental link between telomerase activation and epigenetic silencing that is absent with other in-class activators [2].

Neurogenesis and Cognitive Function Recovery Studies

Neuroscience teams studying adult neurogenesis or cognitive decline can use TERT activator-1 to stimulate neuronal growth and improve cognitive function in aged animals, with a demonstrated safety profile that avoids oncogenic transformation [3]. This contrasts with the narrower neuroprotective profile of AGS-499, making TAC a more versatile tool for Alzheimer's and Parkinson's research.

Lead Optimization and SAR Exploration in Telomerase Activation

Medicinal chemistry groups aiming to develop next-generation telomerase activators can utilize TERT activator-1's synthetic benzenesulfonamide scaffold as a starting point. Its defined chemical structure (MW 331.77, CAS 666699-46-3) and high purity (≥98%) enable systematic structure-activity relationship (SAR) campaigns, unlike the structurally complex natural products such as cycloastragenol .

Technical Documentation Hub

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